3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a bromine atom, a piperidine ring, and a dioxaborolane group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves multiple steps, including the formation of the pyridine ring, the introduction of the bromine atom, and the attachment of the piperidine and dioxaborolane groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The dioxaborolane group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with molecular targets and pathways. The bromine atom and the piperidine ring can interact with specific enzymes or receptors, while the dioxaborolane group can participate in chemical reactions that modify the activity of these targets.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine include other pyridine derivatives with different substituents. These compounds may have similar reactivity but differ in their specific applications and properties. The unique combination of the bromine atom, piperidine ring, and dioxaborolane group in this compound makes it distinct and valuable for various research purposes.
Properties
Molecular Formula |
C16H24BBrN2O2 |
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Molecular Weight |
367.1 g/mol |
IUPAC Name |
3-bromo-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BBrN2O2/c1-15(2)16(3,4)22-17(21-15)12-10-13(18)14(19-11-12)20-8-6-5-7-9-20/h10-11H,5-9H2,1-4H3 |
InChI Key |
MQIMRRQLBQTOGZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCCC3)Br |
Origin of Product |
United States |
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